![molecular formula C12H18F2O4 B1377236 Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate CAS No. 1225532-89-7](/img/structure/B1377236.png)
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate
Overview
Description
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate is a chemical compound with the IUPAC name diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate . It has a molecular weight of 264.27 .
Molecular Structure Analysis
The InChI code for Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate is1S/C12H18F2O4/c1-7(2)17-9(15)11(5-12(13,14)6-11)10(16)18-8(3)4/h7-8H,5-6H2,1-4H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate is a liquid at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Physical-Chemical Properties
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate has been utilized in the synthesis of specific diastereomers, such as cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids. These compounds exhibit unique physical-chemical properties, like differing pKa values for the amino groups, which are influenced by interactions with fluorine atoms (Chernykh et al., 2016).
Polymerization Applications
The compound has been involved in the creation of polyspirocyclobutanes and related spiropolymers, showcasing its role in advanced polymer synthesis. For example, diisopropyl 3,3-bis(hydroxymethyl) cyclobutane, derived from similar compounds, can be polymerized into spiropolymers (Sharts & Steele, 1970).
Ring-Opening Polymerization
Diisopropyl cyclopropane-1,1-dicarboxylate, a related compound, undergoes ring-opening polymerization, resulting in carbon-chain polymers with specific structural properties. This demonstrates the potential of diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate derivatives in polymer chemistry (Penelle & Xie, 2000).
Synthesis of Bicyclo[3.2.1]octanes
The reaction of certain compounds with secondary amines and isopropyl cyanoacetate leads to the formation of functionalized bicyclo[3.2.1]octanes, where derivatives of diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate play a crucial role (Ismiev et al., 2019).
Energetic Compounds Research
In the field of pyrotechnics, derivatives of diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate have been explored for use in energetic compounds. The synthesis of various difluoroazides from related chlorides showcases the compound's relevance in the synthesis of energetically rich materials (Baum, Berkowitz & Vinson, 1981).
Dynamic NMR Studies
Diisopropyl derivatives have been the subject of dynamic NMR studies, as seen in the synthesis and examination of diisopropyl 1,3-dioxo-1,3-dihydrospiro[indene-2,3′-[1,2,4]triazolidine]-1′,2′-dicarboxylates. These studies reveal important insights into the dynamic behavior of these compounds (Yavari et al., 2020).
Supramolecular Organo Gelators
Compounds such as diisopropyl cyclobutane-1,1-dicarboxylate have been synthesized as part of the development of new organo gelators, demonstrating their utility in the field of supramolecular chemistry (Trivedi & Ballabh, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with the compound include avoiding breathing dust or vapor, washing thoroughly after handling, and using protective gloves and eye protection .
properties
IUPAC Name |
dipropan-2-yl 3,3-difluorocyclobutane-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2O4/c1-7(2)17-9(15)11(5-12(13,14)6-11)10(16)18-8(3)4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVUOEKAMOJPKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(F)F)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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